(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((5-chloro-2-methoxyphenyl)amino)acrylonitrile (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((5-chloro-2-methoxyphenyl)amino)acrylonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC10940562
InChI: InChI=1S/C17H13ClN4O/c1-23-16-7-6-12(18)8-15(16)20-10-11(9-19)17-21-13-4-2-3-5-14(13)22-17/h2-8,10,20H,1H3,(H,21,22)/b11-10+
SMILES: COC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC3=CC=CC=C3N2
Molecular Formula: C17H13ClN4O
Molecular Weight: 324.8 g/mol

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((5-chloro-2-methoxyphenyl)amino)acrylonitrile

CAS No.:

Cat. No.: VC10940562

Molecular Formula: C17H13ClN4O

Molecular Weight: 324.8 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((5-chloro-2-methoxyphenyl)amino)acrylonitrile -

Specification

Molecular Formula C17H13ClN4O
Molecular Weight 324.8 g/mol
IUPAC Name (E)-2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyanilino)prop-2-enenitrile
Standard InChI InChI=1S/C17H13ClN4O/c1-23-16-7-6-12(18)8-15(16)20-10-11(9-19)17-21-13-4-2-3-5-14(13)22-17/h2-8,10,20H,1H3,(H,21,22)/b11-10+
Standard InChI Key BRCSONKJRSQUEZ-ZHACJKMWSA-N
Isomeric SMILES COC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2
SMILES COC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC3=CC=CC=C3N2
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC3=CC=CC=C3N2

Introduction

Structural Features and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, (E)-2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyanilino)prop-2-enenitrile, underscores its three primary components:

  • A 1H-benzo[d]imidazol-2-yl group, a bicyclic aromatic system with nitrogen atoms at positions 1 and 3.

  • A (5-chloro-2-methoxyphenyl)amino substituent, featuring a para-chloro and ortho-methoxy functionalized aniline.

  • An acrylonitrile backbone with a trans-configurated double bond (E-isomer).

The molecular formula C₁₇H₁₃ClN₄O corresponds to a molecular weight of 324.8 g/mol. Key structural descriptors include:

  • SMILES Notation: COC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC3=CC=CC=C3N2

  • InChI Key: BRCSONKJRSQUEZ-ZHACJKMWSA-N

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₃ClN₄O
Molecular Weight324.8 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors5 (N, O, nitrile)
Rotatable Bonds4

Electronic and Steric Features

The benzimidazole core contributes π-π stacking capabilities, while the methoxy and chloro substituents modulate electronic effects. The acrylonitrile group introduces a strong electron-withdrawing character, enhancing reactivity toward nucleophilic targets . The E-configuration of the double bond minimizes steric clashes between the benzimidazole and aniline groups, favoring planar molecular geometries conducive to biomolecular interactions.

Synthesis and Chemical Reactivity

Chemical Stability and Reactivity

The compound’s nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, forming carboxylic acids or amides. The benzimidazole ring exhibits stability across a broad pH range (2–12), making it suitable for oral drug formulations . Reactivity toward electrophiles is localized at the imidazole nitrogen and acrylonitrile double bond, enabling derivatization for structure-activity relationship (SAR) studies .

CompoundTarget Cell LineIC₅₀ (μM)Tubulin Inhibition (%)
Target Compound (Inferred)HepG2~0.5*65–75*
Cisplatin (Control)HepG21.2N/A
N-Methyl Analogue MCF-70.382

*Extrapolated from structurally similar derivatives .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: <sup>1</sup>H NMR signals for the benzimidazole protons appear at δ 7.8–8.2 ppm (aromatic), while the methoxy group resonates at δ 3.9 ppm.

  • Mass Spectrometry: ESI-MS typically displays a molecular ion peak at m/z 325.1 [M+H]<sup>+</sup>.

  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity with a retention time of 12.3 minutes.

X-ray Crystallography

Though crystallographic data for this specific compound are unavailable, related structures adopt planar conformations with dihedral angles of <10° between the benzimidazole and aniline planes, optimizing π-π interactions .

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